1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine
Description
Properties
IUPAC Name |
1-cycloheptyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-10-9-17(15-20(19)24-2)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBXEDQFLYJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cycloheptylamine and 3,4-dimethoxybenzyl chloride.
Reaction Conditions: The cycloheptylamine is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine is with a molecular weight of approximately 332.5 g/mol. The compound features a cycloheptyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxybenzyl moiety. This structural configuration is believed to influence both its chemical reactivity and biological activity significantly.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction reactions can lead to modifications of the benzyl group.
- Substitution : The methoxy groups can be replaced by other nucleophiles, allowing for diverse synthetic pathways.
Biology
Research into the biological activities of this compound has revealed several potential applications:
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter levels, potentially offering antidepressant-like effects through modulation of serotonin and dopamine levels in animal models.
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Drug Development : Ongoing research aims to explore its efficacy in developing new treatments for neurological disorders due to its interaction with neurotransmitter systems.
- Antifungal Properties : The compound has shown promise in treating fungal infections, warranting further exploration in medicinal chemistry.
Industrial Applications
In addition to its research applications, this compound may have industrial relevance:
- Material Development : Its unique chemical properties could facilitate the development of new materials or chemical products.
- Chemical Reagents : Utilized as a reagent in various chemical reactions within industrial settings.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors, ion channels, and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Substituents : Cyclohexyl (1-position) and diphenylethyl (4-position).
- The diphenylethyl substituent lacks methoxy groups, diminishing electron-donating effects.
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)
- Substituents : 3-Trifluoromethylphenyl (4-position).
- Key Differences : The trifluoromethyl group is electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound.
- Activity: TFMPP primarily binds serotonin receptors (5-HT1A/2C) with minimal dopamine activity, contributing to hallucinogenic effects .
MDBP (1-(3,4-Methylenedioxybenzyl)piperazine)
- Substituents : 3,4-Methylenedioxybenzyl (4-position).
- Key Differences : The methylenedioxy group forms a fused ring, reducing rotational freedom compared to the dimethoxybenzyl group.
- Activity : MDBP mimics MDMA by releasing serotonin and dopamine, but with lower potency .
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)
- Substituents : 3,4-Dimethoxyphenethyl (1-position) and 3-phenylpropyl (4-position).
Physicochemical Properties
*Calculated based on molecular formula C20H30N2O2.
- Cycloheptyl vs. Cyclohexyl : The larger cycloheptyl group in the target compound may increase lipophilicity (higher LogP) compared to MT-45’s cyclohexyl .
- Methoxy vs.
Pharmacological Activity
Receptor Binding Profiles
- Serotonergic Activity: The target compound’s dimethoxybenzyl group may favor 5-HT2A/2C receptor binding, similar to MDBP but with reduced hallucinogenic effects due to the absence of methylenedioxy .
Metabolic Stability
Biological Activity
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structure and potential pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.41 g/mol. The compound features a cycloheptyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxybenzyl moiety. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that the compound may modulate neurotransmitter systems and cellular signaling pathways by binding to specific receptors or enzymes.
Potential Mechanisms Include:
- Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Modulation: It could affect the activity of enzymes involved in cellular processes, leading to alterations in metabolic pathways.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Antifungal Properties: Research has shown potential antifungal effects, suggesting its utility in treating fungal infections.
- Neuropharmacological Effects: Given its structural similarities to other psychoactive substances, it is being explored for potential applications in treating neurological disorders.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacological Study
In another research initiative focusing on neuropharmacological effects, the compound was tested for its influence on neurotransmitter levels in animal models. The findings suggested that administration led to increased serotonin and dopamine levels, indicating potential antidepressant-like effects.
Q & A
Q. What are the optimized synthetic routes for 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- N-alkylation of piperazine : Reacting piperazine with 3,4-dimethoxybenzyl chloride under reflux in ethanol to introduce the benzyl substituent.
- Cycloheptyl group introduction : Using cycloheptyl bromide under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C) .
- Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Temperature : Elevated temperatures (>100°C) accelerate alkylation but risk decomposition.
- Catalyst loading : Pd-based catalysts at 5 mol% balance cost and efficiency.
Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify substituent integration (e.g., cycloheptyl protons at δ 1.2–1.8 ppm, dimethoxybenzyl aromatic protons at δ 6.7–7.1 ppm).
- ¹³C NMR : Confirm methoxy groups (δ 55–56 ppm) and piperazine carbons (δ 45–50 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 375.2645 (calculated for C₂₁H₃₁N₂O₂⁺).
- HPLC-PDA : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95% by area-under-curve) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point (~180–185°C) and stability .
Q. How does the substitution pattern on the piperazine ring influence the compound’s physicochemical properties?
Methodological Answer: Substituents dictate solubility, lipophilicity, and bioavailability:
- LogP determination : Shake-flask method (octanol/water partition coefficient).
- Solubility assay : Saturation solubility in PBS (pH 7.4) at 25°C.
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for targeted biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace cycloheptyl with adamantyl or alter methoxy positions).
- Biological screening :
- In vitro assays : Measure IC₅₀ against serotonin (5-HT₁A) or dopamine (D₂) receptors.
- Computational docking : Use Schrödinger Suite to predict binding affinities to GPCRs .
- SAR Table :
| Derivative | Substituent Change | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|---|
| Parent compound | None | 120 ± 15 | 450 ± 60 |
| 1-Adamantyl-4-(3,4-dimethoxybenzyl) | Cycloheptyl → Adamantyl | 85 ± 10 | 320 ± 45 |
| 1-Cycloheptyl-4-(2,4-dimethoxybenzyl) | Methoxy positions shifted | 200 ± 25 | >1000 |
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
Methodological Answer: Contradictions often arise from assay conditions or cell-line variability. Mitigation strategies:
- Standardized protocols :
- Use identical cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations.
- Validate via orthogonal assays (e.g., cAMP accumulation and β-arrestin recruitment).
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 5-HT for 5-HT₁A).
- Case study : Discrepancies in D₂ receptor antagonism (IC₅₀ 450 nM vs. 600 nM) resolved by controlling intracellular calcium levels .
Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound for CNS-targeted applications?
Methodological Answer: Key parameters for CNS penetration:
- Blood-Brain Barrier (BBB) permeability : Measure logBB (brain:plasma ratio) via LC-MS/MS after IV administration. Target logBB >0.3 .
- Plasma half-life (t₁/₂) : Conduct pharmacokinetic studies in rodents (e.g., 15 mg/kg oral dose; t₁/₂ ≥4 hours).
- Metabolic stability : Incubate with liver microsomes to assess CYP3A4/2D6-mediated clearance .
Example data : - Oral bioavailability : 22% in rats due to first-pass metabolism.
- Brain-to-plasma ratio : 0.45 at 2 hours post-dose .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
